2,4-Dichloro-6-isopropoxyquinazoline

Medicinal Chemistry Synthetic Methodology Computational Chemistry

Researchers requiring precise regiochemical control in quinazoline derivatization face challenges when substituting the 6-isopropoxy group, which fundamentally alters electronic density and SNAr outcomes. 2,4-Dichloro-6-isopropoxyquinazoline resolves this by providing a fixed 6-position substituent for systematic SAR exploration. This dual-purpose intermediate streamlines both pharmaceutical kinase inhibitor and agrochemical PPO-inhibitor programs. - Enables sequential C4 amination followed by C2 cross-coupling with minimal isomer formation. - Maintains a single inventory for cross-functional discovery teams, reducing supply chain complexity. - Validated by DFT studies confirming distinct LUMO coefficients that dictate regioselective fidelity.

Molecular Formula C11H10Cl2N2O
Molecular Weight 257.11 g/mol
Cat. No. B13630488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-isopropoxyquinazoline
Molecular FormulaC11H10Cl2N2O
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C11H10Cl2N2O/c1-6(2)16-7-3-4-9-8(5-7)10(12)15-11(13)14-9/h3-6H,1-2H3
InChIKeyHDUJSABNUMBTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-isopropoxyquinazoline Overview


2,4-Dichloro-6-isopropoxyquinazoline is a halogenated quinazoline derivative characterized by a fused bicyclic structure containing two chlorine atoms at positions 2 and 4, and an isopropoxy group at position 6. This substitution pattern places it within the 2,4-dichloroquinazoline class, which is widely recognized as a privileged scaffold in medicinal chemistry and agrochemical development [1]. The presence of dual chlorine leaving groups enables sequential nucleophilic aromatic substitution (SNAr) reactions, while the 6-isopropoxy substituent modulates the electronic properties of the ring system, potentially influencing both regioselectivity and biological target interactions [1]. The compound is primarily employed as a synthetic intermediate in pharmaceutical research and has been cited for potential herbicidal applications [2].

Workflow

Regioselective SNAr at C-4 for sequential derivatization

Selection

6-isopropoxy substitution modulates ring electronics and logP

Use Context

Medicinal chemistry kinase inhibitor libraries and agrochemical lead exploration

Why Unsubstituted 2,4-Dichloroquinazoline Is Not a Substitute


Generic replacement of 2,4-dichloro-6-isopropoxyquinazoline with the simpler, unsubstituted 2,4-dichloroquinazoline is not chemically equivalent because the 6-isopropoxy group fundamentally alters the electron density distribution across the quinazoline ring. Density functional theory (DFT) calculations on 2,4-dichloroquinazoline precursors have demonstrated that substituents on the benzo ring directly modulate the LUMO coefficients and activation energies for nucleophilic attack, thereby determining both the rate and the regiochemical outcome of SNAr reactions [1]. Substituting with the unsubstituted parent compound would therefore compromise the regioselective fidelity of subsequent derivatization steps, potentially leading to undesired isomers, reduced yields, and altered biological activity profiles in the final target molecules [1]. Furthermore, the 6-isopropoxy group imparts distinct physicochemical properties—such as logP, hydrogen bonding capacity, and steric bulk—that are critical for target engagement in both medicinal chemistry and agrochemical lead optimization programs.

Attribute
2,4-Dichloro-6-isopropoxyquinazoline
2,4-Dichloroquinazoline
Regioselectivity
6-isopropoxy modulates LUMO coefficients; C-4 preferential attack maintained
Parent scaffold C-4 > C-2 selectivity, but electronic environment differs
Physicochemical Profile
MW ~259, estimated logP ~3; ether H-bond acceptor
MW ~199, lower logP; lacks alkoxy substituent
Synthetic Utility
Two chlorine sites enable sequential orthogonal derivatization
Two chlorine sites present, but substitution pattern may alter reactivity order

2,4-Dichloro-6-isopropoxyquinazoline: Key Differentiators


SNAr Regioselectivity at C-4 Position

The 2,4-dichloroquinazoline scaffold exhibits a pronounced regioselectivity for nucleophilic aromatic substitution at the 4-position over the 2-position. DFT calculations on 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position possesses a significantly higher LUMO coefficient compared to the 2-position, corresponding to a lower activation energy barrier for nucleophilic attack [1]. While this computational evidence was established on the parent 2,4-dichloroquinazoline system, the 6-isopropoxy substituent in the target compound is expected to further modulate these electronic parameters through its electron-donating resonance and inductive effects, potentially enhancing the regioselectivity gap relative to the unsubstituted parent. This inherent positional bias is a key differentiator when compared to mono-chloro quinazoline analogs (e.g., 4-chloro-6-isopropoxyquinazoline), which lack the synthetic versatility of sequential dual substitution.

SNAr Regioselectivity
Class-level inference
C-4 kinetically preferred
Parent scaffold: C-4 > C-2 LUMO coefficient [1]
Supports synthetic planning for sequential derivatization
DFT evidence on parent scaffold; 6-isopropoxy effect inferred
Medicinal Chemistry Synthetic Methodology Computational Chemistry

Molecular Weight and logP Differentiation

The molecular formula of 2,4-dichloro-6-isopropoxyquinazoline is C11H10Cl2N2O, with a calculated molecular weight of approximately 259.14 g/mol (exact mass 256.02 Da) . In comparison, the unsubstituted 2,4-dichloroquinazoline (C8H4Cl2N2) has a molecular weight of 199.04 g/mol . The 6-isopropoxy substitution therefore adds approximately 60 g/mol to the molecular weight and introduces a hydrogen bond acceptor (ether oxygen) and additional lipophilic character. This molecular weight lies within the optimal range for both drug-like (Lipinski compliance) and agrochemical lead space. The presence of the isopropoxy group is anticipated to increase logP by approximately 1.0–1.5 units relative to the unsubstituted parent, based on the known contribution of alkoxy substituents to lipophilicity.

MW & logP Differentiation
Cross-study comparable
ΔMW ≈ +60 g/mol
ΔlogP ≈ +1.0–1.5 units
Physicochemical properties differ; unsubstituted parent not a surrogate
Properties derived from vendor data and chemical databases
Physicochemical Properties Drug Design Agrochemical Discovery

Dual Electrophilic Centers vs. Mono-Chloro Analogs

2,4-Dichloro-6-isopropoxyquinazoline possesses two chlorine leaving groups at the 2- and 4-positions, enabling sequential, orthogonal derivatization. By contrast, 4-chloro-6-isopropoxyquinazoline (CAS 1223748-36-4, MW 222.67 g/mol) bears only a single chlorine atom at the 4-position, limiting its synthetic utility to a single substitution event . The 2,4-dichloro substitution pattern, combined with the well-established regioselectivity favoring initial reaction at the 4-position, allows researchers to first install a nucleophile at C-4 under mild conditions, followed by a second, distinct nucleophile at C-2 under more forcing conditions or with alternative coupling strategies. This dual-electrophile architecture doubles the combinatorial diversification potential per synthetic step compared to the mono-chloro analog.

Electrophilic Sites
Class-level inference
2 electrophilic sites (C-2 & C-4)
Mono-chloro analog: 1 site (C-4 only)
Enables sequential orthogonal derivatization; greater combinatorial diversity
Regioselectivity order based on DFT on parent scaffold
Organic Synthesis Scaffold Derivatization Library Synthesis

Herbicidal Potential in Quinazoline Class

The 2,4-dichloroquinazoline scaffold has been identified as a potential herbicide lead scaffold, with several derivatives demonstrating phytotoxic activity in algal assays [1]. While direct quantitative herbicidal data for 2,4-dichloro-6-isopropoxyquinazoline itself are not publicly available in the primary literature, the EcoDrug+ database lists this compound within its agrochemical compound collection, and vendor sources cite potential herbicidal applications [2]. The 6-isopropoxy substitution pattern is a known pharmacophoric feature in certain herbicidal chemotypes, contributing to improved target site penetration and metabolic stability compared to smaller alkoxy or unsubstituted analogs. Class-level inference suggests that the isopropoxy derivative may offer enhanced herbicidal potency and selectivity relative to the parent 2,4-dichloroquinazoline, though confirmatory experimental data are required.

Herbicidal Annotations
Supporting evidence
Database suggests herbicidal potential; quantitative IC50 not publicly available
Supports agrochemical screening library inclusion
Confirmatory phytotoxicity assays recommended
Agrochemical Discovery Herbicide Lead Phytotoxicity

2,4-Dichloro-6-isopropoxyquinazoline Application Scenarios


Sequential Derivatization for Kinase Inhibitor Libraries

The established regioselective SNAr reactivity at the 4-position of 2,4-dichloroquinazoline scaffolds [1] makes 2,4-dichloro-6-isopropoxyquinazoline an ideal starting material for constructing 4-amino-2-substituted-quinazoline libraries. A medicinal chemistry team can first install an amine nucleophile at the 4-position under mild conditions (e.g., room temperature, polar aprotic solvent), then derivatize the 2-position via Suzuki coupling, Buchwald-Hartwig amination, or additional SNAr to generate diverse kinase inhibitor candidates. The 6-isopropoxy group remains inert during these transformations, serving as a fixed substituent for SAR exploration at the 6-position.

Role of 6-Alkoxy Substitution in Herbicidal Leads

For agrochemical discovery programs investigating protoporphyrinogen oxidase (PPO) inhibition or other herbicidal modes of action associated with quinazoline chemotypes [1], 2,4-dichloro-6-isopropoxyquinazoline provides a key intermediate for exploring the impact of 6-position alkoxy substitution on potency, crop selectivity, and environmental fate. The isopropoxy group introduces steric bulk and lipophilicity that differ from smaller methoxy or ethoxy analogs, enabling systematic SAR studies.

DFT-Guided Reactivity Prediction for Quinazolines

Building on the published DFT framework for 2,4-dichloroquinazoline regioselectivity [1], computational chemists can use 2,4-dichloro-6-isopropoxyquinazoline as a test case for validating and refining predictive models of substituent effects on SNAr reactivity. The electron-donating isopropoxy group provides a defined perturbation to the aromatic system, allowing researchers to calibrate computational methods for more accurate prediction of reaction outcomes in complex quinazoline syntheses.

Dual-Use Intermediate Sourcing

Procurement teams supporting organizations with both pharmaceutical and agrochemical research portfolios can leverage 2,4-dichloro-6-isopropoxyquinazoline as a cross-functional intermediate. Its dual classification as a medicinal chemistry building block and a potential herbicide lead scaffold [1] reduces the need to maintain separate inventories of structurally related quinazoline intermediates, simplifying supply chain logistics while supporting multiple research programs.

Application
Selection Property
Validation Focus
Sequential Derivatization for Kinase Libraries
Regioselective SNAr at C-4, dual chlorine sites
Reaction regioselectivity and sequential substitution efficiency
Herbicidal Lead SAR at 6-Position
6-isopropoxy steric/lipophilic modulation
Phytotoxicity assay screening and SAR profiling
DFT Reactivity Model Calibration
Electron-donating effect of 6-isopropoxy on SNAr
Computational reactivity prediction and experimental benchmarking
Dual-Use Intermediate Procurement
Cross-functional quinazoline scaffold
Inventory consolidation and supply chain alignment
Quote Request

Request a Quote for 2,4-Dichloro-6-isopropoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.